2-epi-Emtricitabine is a stereoisomer of the well-known antiviral drug emtricitabine, which is used primarily in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound belongs to the class of nucleoside reverse transcriptase inhibitors, which function by inhibiting viral replication. The structure of 2-epi-emtricitabine is closely related to that of emtricitabine, differing only in the configuration at specific stereocenters.
2-epi-Emtricitabine can be synthesized from emtricitabine or its precursors through various chemical processes. The availability of starting materials and synthetic routes influences its production in both laboratory and industrial settings.
2-epi-Emtricitabine is classified as an antiviral agent, specifically a nucleoside analogue. It is also categorized under the broader class of antiretroviral drugs, which are critical in managing viral infections such as HIV.
The synthesis of 2-epi-emtricitabine typically involves the following methods:
One notable method involves the reduction of 1-menthyl derivatives of emtricitabine using sodium borohydride in a controlled manner to minimize unwanted by-products. This approach allows for the selective formation of 2-epi-emtricitabine with improved purity and yield compared to traditional methods that may involve multiple steps and purification processes .
The molecular formula for 2-epi-emtricitabine is . The compound features a pyrimidine base linked to a 1,3-oxathiolane ring, which is characteristic of nucleoside analogues.
Key structural data include:
2-epi-emtricitabine can undergo various chemical reactions typical of nucleoside analogues, including:
The stability of 2-epi-emtricitabine under physiological conditions has been studied, revealing that it can maintain activity against viral targets while being susceptible to enzymatic degradation similar to other nucleoside analogues .
The mechanism of action for 2-epi-emtricitabine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation by reverse transcriptase, effectively halting viral replication.
Clinical studies indicate that compounds like emtricitabine exhibit significant antiviral activity, with effective suppression of viral loads in patients treated with regimens including this compound .
Relevant analyses often focus on purity assessments using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and composition .
The primary application of 2-epi-emtricitabine lies in its potential use as an antiviral agent against HIV and HBV. Its role in combination therapies enhances therapeutic efficacy and helps in managing drug resistance. Additionally, it serves as a model compound for studying nucleoside analogue mechanisms and developing new antiviral agents.
2-epi-Emtricitabine (CAS 145416-34-8) is a stereoisomer of the antiviral drug emtricitabine, distinguished by its epimeric configuration at the 2'-position of the oxathiolane ring. The parent compound emtricitabine possesses the (2ʹR,5ʹS) configuration, whereas 2-epi-emtricitabine exhibits the (2ʹS,5ʹS) configuration [1] [4]. This inversion creates a diastereomer with distinct three-dimensional topography, critically altering the spatial orientation of the hydroxymethyl group (–CH₂OH) from equatorial (emtricitabine) to axial (2-epi-emtricitabine). The molecular formula is C₈H₁₀FN₃O₃S, with a molecular weight of 247.25 g/mol [1] [3]. The structural divergence disrupts optimal binding to viral reverse transcriptase, rendering 2-epi-emtricitabine biologically inactive against HIV and HBV compared to emtricitabine [5].
The systematic IUPAC name for 2-epi-emtricitabine is:4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one [2] [4] [8]. This nomenclature precisely defines the stereochemistry and functional groups.
Table 1: Synonyms and Regulatory Identifiers
Synonym | Source/Context |
---|---|
Emtricitabine 2-epimer | Pharmacopeial impurity nomenclature [3] |
Emtricitabine IP Impurity J | Indian Pharmacopoeia [4] |
Emtricitabine Diastereomer at ~1.33 RRT | Chromatographic identification [2] |
(2S-trans)-4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone | Chemical databases [4] [8] |
TRC-E524990 | Commercial catalog code [1] |
Epimerization at C2' can occur during synthesis, purification, or storage of emtricitabine via:
Chromatographic separation reveals a relative retention time (RRT) of ~1.33 for 2-epi-emtricitabine compared to emtricitabine in reversed-phase HPLC systems [2] [3]. This property is exploited in quality control to monitor epimeric impurities in emtricitabine drug substances.
Table 2: Configurational and Functional Differences
Property | Emtricitabine | 2-epi-Emtricitabine |
---|---|---|
C2' Configuration | R | S |
C5' Configuration | S | S |
Hydroxymethyl Orientation | Equatorial | Axial |
Antiviral Activity | Active against HIV/HBV | Inactive [5] |
Typical RRT (HPLC) | 1.00 | ~1.33 [2] [3] |
2-epi-Emtricitabine is an off-white to light beige crystalline solid with the following characteristics [4] [7] [8]:
Table 3: Physicochemical Profile
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 247.25 g/mol | - |
Appearance | Off-white to light beige solid | Hygroscopic [7] |
Melting Point | 166–173°C | Decomposition possible |
Solubility in DMSO | Sparingly soluble | Requires heating [7] |
Solubility in Methanol | Slightly soluble | < 5 mg/mL [8] |
pKa | 13.83 ± 0.10 (predicted) | Computational estimation [4] |
Partition Coefficient (log P) | Limited data | Estimated -1.2 (indicating high hydrophilicity) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0